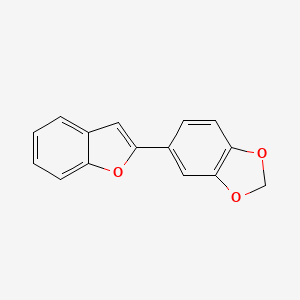

1,3-Benzodioxole, 5-(2-benzofuranyl)-

Description

The Strategic Significance of the 1,3-Benzodioxole (B145889) Moiety in Contemporary Chemical Research

The 1,3-benzodioxole, also known as methylenedioxybenzene, is a heterocyclic compound featuring a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.com This structural unit is not merely a synthetic curiosity but is a cornerstone in various areas of chemical science. Its molecular formula is C7H6O2. chemicalbook.com The stability of the compound is enhanced by a high degree of aromaticity. chemicalbook.com

The strategic importance of the 1,3-benzodioxole moiety stems from several key factors:

Prevalence in Natural Products: The 1,3-benzodioxole ring is a common scaffold in a wide array of plant-derived natural products, such as safrole, the principal component of sassafras oil. researchgate.netchemeo.com Its presence in these bioactive molecules has long signaled its importance to medicinal chemists.

Versatile Synthetic Intermediate: In organic synthesis, 1,3-benzodioxole serves as a crucial building block for more complex molecules. chemicalbook.comguidechem.com The electron-rich nature of the aromatic ring, influenced by the two oxygen atoms, facilitates various substitution reactions, making it a valuable precursor in multi-step syntheses. guidechem.com

Pharmacological Activity: Derivatives of 1,3-benzodioxole have demonstrated a wide spectrum of biological activities. Research has highlighted their potential as antioxidant, antibacterial, anti-inflammatory, and cytotoxic agents against several human tumor cell lines. ontosight.aichemicalbook.com This has established the moiety as a significant pharmacophore in drug discovery. For instance, some derivatives have been investigated for their ability to inhibit enzymes like 5α-reductase. chemicalbook.com

Applications in Industry: Beyond pharmaceuticals, this moiety is utilized in the fragrance industry and as a key component in the synthesis of insecticide synergists, which enhance the efficacy of pesticides like pyrethrum. chemicalbook.comguidechem.com

The table below summarizes key data regarding the 1,3-benzodioxole moiety.

| Property | Description |

| IUPAC Name | 2H-1,3-Benzodioxole |

| Molecular Formula | C7H6O2 wikipedia.org |

| Molar Mass | 122.123 g·mol−1 wikipedia.org |

| Key Structural Feature | A benzene ring fused to a 1,3-dioxole (B15492876) ring. ontosight.ai |

| Primary Synthesis Method | Synthesized from catechol with disubstituted halomethanes. wikipedia.org |

| Key Applications | Precursor in pharmaceuticals, fragrances, and insecticide synergists. chemicalbook.comguidechem.com |

| Notable Biological Activities | Antioxidant, antibacterial, anti-inflammatory, cytotoxic. ontosight.aichemicalbook.com |

The Pervasive Role of the Benzofuran (B130515) Ring System in Heterocyclic Chemistry

Benzofuran, a heterocyclic compound composed of a benzene ring fused to a furan (B31954) ring, is a fundamental scaffold in heterocyclic chemistry. numberanalytics.comwikipedia.org Its planar, unsaturated ring system is a structural component of numerous natural and synthetic compounds with significant biological relevance. numberanalytics.comontosight.ai First synthesized in 1870, the benzofuran ring has since become integral to medicinal, agricultural, and synthetic chemistry. nih.govacs.org

The importance of the benzofuran ring system is underscored by its diverse roles:

Core of Natural Products: The benzofuran nucleus is found in a multitude of natural products, including alkaloids and terpenoids, where it often contributes significantly to their biological effects. numberanalytics.com Psoralen, for example, is a well-known benzofuran derivative that occurs in several plants. wikipedia.org

Privileged Scaffold in Medicinal Chemistry: Benzofuran derivatives are recognized for an extensive range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai This has made the benzofuran ring a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.

Versatility in Chemical Synthesis: The benzofuran ring is a versatile building block for constructing more complex molecules. numberanalytics.com Modern organic synthesis employs various catalytic strategies, often using transition metals like palladium, copper, nickel, and gold, to construct the benzofuran core and its derivatives efficiently. nih.govacs.org This allows chemists to systematically modify the structure to optimize for specific applications. ontosight.ai

The following table presents key information about the benzofuran ring system.

| Property | Description |

| IUPAC Name | 1-Benzofuran |

| Molecular Formula | C8H6O wikipedia.org |

| Molar Mass | 118.135 g·mol−1 wikipedia.org |

| Key Structural Feature | A benzene ring fused to a furan ring. numberanalytics.comwikipedia.org |

| Natural Occurrence | Component of coal tar; found in various plant-derived compounds like psoralen. wikipedia.org |

| Key Applications | Scaffold for pharmaceuticals and materials science. numberanalytics.com |

| Notable Biological Activities | Anti-inflammatory, antimicrobial, anticancer. ontosight.ai |

Rationale for Investigating the Conjugated 1,3-Benzodioxole, 5-(2-benzofuranyl)- Scaffold

The rationale for the synthesis and investigation of a conjugated system like 1,3-Benzodioxole, 5-(2-benzofuranyl)- is rooted in the chemical principle of molecular hybridization. This strategy involves combining two or more distinct pharmacophores to create a new hybrid molecule with the potential for enhanced or novel properties. nih.gov In this case, the two building blocks are the biologically active 1,3-benzodioxole and benzofuran moieties.

The key motivations for studying this specific conjugated scaffold include:

Synergistic Bioactivity: By linking the 1,3-benzodioxole moiety, known for its antioxidant and cytotoxic effects, with the benzofuran ring, which exhibits anti-inflammatory and antimicrobial properties, researchers can explore the potential for synergistic or additive therapeutic effects. The resulting hybrid could present a broader spectrum of activity or enhanced potency against specific biological targets. chemicalbook.comontosight.ai

Unique Electronic and Photophysical Properties: The direct conjugation between the electron-rich 1,3-benzodioxole and benzofuran rings creates an extended π-system. Such systems are of high interest in materials science due to their potential optical and electronic properties. They can be investigated for applications in organic electronics, such as in the development of organic photovoltaics or fluorescent dyes. The study of related conjugated benzofuran systems has already shown their utility in these areas. nih.gov

Probing Structure-Activity Relationships (SAR): The synthesis of 1,3-Benzodioxole, 5-(2-benzofuranyl)- and its derivatives provides a platform to systematically study structure-activity relationships. By modifying the substitution patterns on either heterocyclic ring, chemists can fine-tune the molecule's properties to optimize for a specific biological or material application, providing deeper insights into the chemical requirements for its function.

Structure

3D Structure

Properties

IUPAC Name |

5-(1-benzofuran-2-yl)-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c1-2-4-12-10(3-1)7-14(18-12)11-5-6-13-15(8-11)17-9-16-13/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXHKSQAMQUCQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,3 Benzodioxole, 5 2 Benzofuranyl

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 1,3-Benzodioxole (B145889), 5-(2-benzofuranyl)- reveals that the most logical disconnection is the carbon-carbon bond linking the 5-position of the benzodioxole ring to the 2-position of the benzofuran (B130515) ring. This bond is typically formed via a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. This strategy simplifies the synthesis into the preparation of two key intermediates: a functionalized 1,3-benzodioxole and a functionalized 2-benzofuran.

The primary disconnection strategy is as follows:

Disconnection: The C5-C2' bond between the benzodioxole and benzofuran rings.

Synthons: This leads to two key synthons:

A 1,3-benzodioxol-5-yl synthon, which can be represented by a nucleophilic organometallic species (e.g., a boronic acid or ester) or an electrophilic species (e.g., a halide).

A 2-benzofuranyl synthon, which would be the corresponding electrophilic or nucleophilic partner.

This approach allows for the independent synthesis of each heterocyclic core, which can then be coupled in a final step. This modularity is advantageous for creating derivatives with various substitution patterns on either ring system.

Construction of the 1,3-Benzodioxole Substructure

The 1,3-benzodioxole moiety, also known as methylenedioxyphenyl, is a common structural motif in natural products and pharmaceuticals. Its synthesis is well-established, involving the formation of the five-membered dioxole ring fused to a benzene (B151609) ring.

The most prevalent method for constructing the 1,3-benzodioxole ring is through the reaction of a catechol (1,2-dihydroxybenzene) with a methylene (B1212753) source. This reaction forms the characteristic methylenedioxy bridge.

Williamson Ether Synthesis: A classic approach involves the reaction of catechol with a dihalomethane, such as dibromomethane (CH₂Br₂) or dichloromethane (CH₂Cl₂), in the presence of a base. The base deprotonates the hydroxyl groups of the catechol, forming a bis-phenoxide that then acts as a nucleophile to displace both halide atoms on the dihalomethane, closing the ring.

| Reactants | Reagent/Catalyst | Base | Solvent | Yield |

| Catechol, Dibromomethane | Phase Transfer Catalyst (e.g., TBAB) | NaOH / K₂CO₃ | H₂O / Organic | Moderate to High |

| Catechol, Dichloromethane | N/A | Cs₂CO₃ | DMF | High |

Acetal Formation: Alternatively, the ring can be formed by the condensation of catechol with formaldehyde or its equivalents in the presence of an acid catalyst. This method proceeds through the formation of an acetal.

To prepare the necessary intermediate for coupling with the benzofuran moiety, the 1,3-benzodioxole ring must be functionalized at the 5-position. This is typically achieved through electrophilic aromatic substitution, where the methylenedioxy group acts as an activating, ortho-para directing group.

Halogenation: Bromination or iodination of 1,3-benzodioxole proceeds with high regioselectivity to yield 5-bromo-1,3-benzodioxole or 5-iodo-1,3-benzodioxole. These halogenated derivatives are excellent precursors for metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The halogenated benzodioxole can be converted into a boronic acid or boronic ester. For instance, 5-bromo-1,3-benzodioxole can react with bis(pinacolato)diboron in the presence of a palladium catalyst to form 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodioxole. This boronic ester is a key intermediate for the Suzuki-Miyaura coupling with a 2-halo-benzofuran. Recent studies have detailed the synthesis of various 1,3-benzodioxole derivatives using Suzuki-Miyaura coupling reactions. researchgate.networldresearchersassociations.com For example, new heterocyclic derivatives of 1,3-benzodioxole have been prepared in good yields by coupling a brominated benzodioxole substrate with various aryl boronic acids in the presence of a palladium catalyst like PdCl₂(PPh₃)₂. worldresearchersassociations.com

| Starting Material | Reagents | Catalyst | Product |

| 1,3-Benzodioxole | N-Bromosuccinimide (NBS) | N/A | 5-Bromo-1,3-benzodioxole |

| 5-Bromo-1,3-benzodioxole | Bis(pinacolato)diboron, KOAc | Pd(dppf)Cl₂ | 5-(Boronic ester)-1,3-benzodioxole |

Formation of the 2-Benzofuranyl Substructure

Benzofurans are important heterocyclic compounds with diverse biological activities. researchgate.net Numerous synthetic strategies have been developed for their construction, many of which rely on the intramolecular cyclization of suitably substituted phenols.

The formation of the furan (B31954) ring of the benzofuran system is often the key step in the synthesis. This is typically achieved by forming the O-C2 or C2-C3 bond via an intramolecular cyclization.

Palladium-Catalyzed Cyclization: A common and versatile method involves the palladium-catalyzed coupling of an o-alkynylphenol. The reaction proceeds via an intramolecular cyclization to form the 2-substituted benzofuran. organic-chemistry.org This method tolerates a wide range of functional groups.

Copper-Catalyzed Cyclization: Copper catalysts are also effective for synthesizing benzofuran derivatives. For example, the coupling and cyclization of terminal alkynes with o-hydroxybenzaldehydes can be achieved using a copper catalyst. organic-chemistry.org Another approach involves the copper-catalyzed intramolecular O-arylation of o-halobenzylketones. researchgate.net

Base-Promoted Cyclization: A transition-metal-free method involves the base-promoted intramolecular cyclization of substrates like o-bromobenzylketones to afford benzofurans in moderate to good yields. researchgate.netnih.gov Potassium t-butoxide is a commonly used base for this transformation. nih.gov

| Precursor | Catalyst/Reagent | Reaction Type |

| o-Iodophenol and Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Sonogashira Coupling / Cyclization |

| o-Alkynylphenol | PdCl₂(CH₃CN)₂ | Oxidative Cyclization |

| o-Bromobenzylketone | Potassium t-butoxide | Base-Promoted Intramolecular Cyclization |

These methods can be adapted to produce a 2-halobenzofuran, which serves as the coupling partner for the functionalized 1,3-benzodioxole. For instance, using an o-iodophenol and a halo-substituted alkyne in a Sonogashira coupling followed by cyclization can yield the desired 2-halobenzofuran intermediate.

While the target molecule, 1,3-Benzodioxole, 5-(2-benzofuranyl)-, is achiral, the synthesis of chiral 2-substituted benzofuran derivatives is an important area of research, particularly for pharmaceutical applications. nih.gov These methods often focus on creating a stereocenter at a carbon attached to the 2-position of the benzofuran ring.

Asymmetric Catalysis: Chiral ligands can be used with transition metal catalysts to achieve enantioselective cyclizations. For example, a chiral bifunctional squaramide can catalyze the reaction between an aurone-derived imine and a ynone to produce intermediates that can be divergently annulated to form complex benzofuran-fused systems with high enantioselectivity.

Use of Chiral Auxiliaries: Attaching a chiral auxiliary to the precursor molecule can direct the stereochemical outcome of the cyclization or subsequent functionalization steps. After the desired stereocenter is set, the auxiliary can be removed.

These stereoselective strategies highlight the advanced synthetic tools available for creating complex and enantiomerically pure benzofuran-containing molecules, which could be applied to the synthesis of chiral analogs of the target compound.

Coupling Reactions for the 5-(2-benzofuranyl) Linkage

The creation of the bi-aryl linkage between the benzodioxole and benzofuran moieties is a critical step in the synthesis of the target compound. Various coupling strategies have been developed to facilitate this transformation efficiently.

Transition-metal-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for constructing C-C bonds. The Suzuki-Miyaura and Sonogashira reactions represent robust and versatile methods applicable to the synthesis of 1,3-Benzodioxole, 5-(2-benzofuranyl)-.

The Suzuki-Miyaura coupling is arguably one of the most widely used methods for this purpose due to its mild reaction conditions and high functional group tolerance. mit.edu This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of the target skeleton, two primary pathways are viable:

Reaction of a 5-halobenzodioxole (e.g., 5-bromo-1,3-benzodioxole) with benzofuran-2-boronic acid.

Reaction of a 2-halobenzofuran with 1,3-benzodioxole-5-boronic acid.

Studies on the synthesis of related benzodioxole derivatives have demonstrated the effectiveness of Suzuki-Miyaura coupling. For instance, the coupling of (6-bromobenzo[d] hw.ac.ukchemicalbook.comdioxol-5-yl)methyl derivatives with various aryl boronic acids using a PdCl₂(PPh₃)₂ catalyst and a K₂CO₃ base in a dioxane/water solvent system proceeds in good yields. worldresearchersassociations.comresearchgate.netresearchgate.net While 2-benzofuranyl boronic acid can be unstable and prone to protodeboronation, specific ligand and catalyst systems have been developed to overcome this challenge, enabling its effective use in cross-coupling reactions. mit.edu

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Yield Range |

|---|---|---|---|---|---|---|

| Aryl Bromide | Arylboronic Acid | PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 33-89% |

| Heteroaryl Chloride | Benzofuran-2-boronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | Good-Excellent |

The Sonogashira coupling provides an alternative route, typically forming a C-C bond between a terminal alkyne and an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org A direct Sonogashira coupling to link the two aromatic rings is not standard. However, it is instrumental in domino reaction sequences where the benzofuran ring is constructed in situ. organic-chemistry.org This approach involves the Sonogashira coupling of a terminal alkyne with an ortho-halo-phenol derivative, followed by an intramolecular cyclization to form the benzofuran ring. For example, coupling 2-bromophenol with 1-(1,3-benzodioxol-5-yl)acetylene would yield an intermediate that, upon cyclization, forms the desired 1,3-Benzodioxole, 5-(2-benzofuranyl)- skeleton. researchgate.netresearchgate.net

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. researchgate.net For the synthesis of 1,3-Benzodioxole, 5-(2-benzofuranyl)-, this strategy typically involves the direct arylation of the benzofuran C-H bond. hw.ac.ukhw.ac.uk

The C2-position of the benzofuran ring is the most reactive site for C-H activation and subsequent arylation. researchgate.net Palladium-catalyzed protocols have been developed that regioselectively couple the C2-H bond of benzofuran with aryl halides, such as 5-bromo- or 5-iodo-1,3-benzodioxole. nsf.gov Recent advancements have even enabled this transformation at room temperature using aryl iodides, which is particularly advantageous for substrates with heat-sensitive functional groups. nsf.govnih.gov These reactions often employ a palladium catalyst, a ligand (such as a phosphine or N-heterocyclic carbene), and a base (commonly a carbonate or a carboxylate salt like cesium pivalate). researchgate.net

| Arylating Agent | Catalyst | Ligand | Base/Additive | Solvent | Temperature |

|---|---|---|---|---|---|

| Aryl Bromide | Pd(OAc)₂ | SPhos | CsOPiv | DMA | >100 °C |

| Aryl Iodide | Pd(OAc)₂ | (tBu)₂P(biphenyl) | Ag₂CO₃ | DCE | Room Temp. |

| N′-Acyl Arylhydrazine | Pd(TFA)₂ | None | TEMPO (Oxidant) | DCE | 80 °C |

The mechanism is often proposed to proceed via a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the benzofuran and a carboxylate base assists in cleaving the C-H bond. researchgate.net

Research into novel synthetic pathways aims to improve efficiency, reduce waste, and access new chemical space. One innovative approach is the development of tandem or domino reactions, such as the previously mentioned Sonogashira coupling followed by intramolecular cyclization. organic-chemistry.org This one-pot procedure synthesizes the benzofuran ring and simultaneously attaches it to the benzodioxole moiety, streamlining the synthetic sequence. researchgate.net

Other novel methods include visible-light-mediated reactions and the use of alternative metal catalysts. For instance, ruthenium-catalyzed C-H alkenylation followed by an oxygen-induced annulation has been reported for benzofuran synthesis, a strategy that could potentially be adapted for the target molecule. nih.gov The development of catalytic systems that operate under milder conditions, in greener solvents like water, or without the need for copper co-catalysts in Sonogashira-type reactions also represents a significant advance in the field. organic-chemistry.org

Derivatization and Functionalization of the 1,3-Benzodioxole, 5-(2-benzofuranyl)- Skeleton

Once the core skeleton is assembled, its derivatization allows for the exploration of structure-activity relationships and the synthesis of analogs. Both the benzodioxole and benzofuran rings offer sites for further functionalization.

The 1,3-benzodioxole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS). chemicalbook.com The oxygen atoms of the dioxole ring act as activating, ortho,para-directing groups. makingmolecules.comlibretexts.org Therefore, electrophilic attack is expected to occur at the positions ortho to the dioxole oxygens that are not already substituted. Common EAS reactions that can be applied include:

Halogenation : Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration : Addition of a nitro group (–NO₂) using nitric acid and a sulfuric acid catalyst. libretexts.org

Friedel-Crafts Acylation/Alkylation : Introduction of acyl or alkyl groups using an acyl/alkyl halide and a Lewis acid catalyst like AlCl₃. makingmolecules.com The Friedel-Crafts acylation of 1,3-benzodioxole derivatives has been shown to proceed effectively. nih.gov

The regioselectivity of these reactions will be influenced by the steric and electronic effects of the bulky 2-benzofuranyl substituent already present at the 5-position.

The benzofuran moiety also possesses distinct sites for functionalization. The reactivity depends on whether the C2 position is already substituted, which it is in the target skeleton. With the C2 position blocked, electrophilic substitution typically occurs at the C3 position, which is more nucleophilic. hw.ac.ukresearchgate.net

Key functionalization reactions include:

Halogenation : Bromination or chlorination at the C3 position can be achieved under standard conditions. researchgate.net Halogenated benzofurans are valuable intermediates for further cross-coupling reactions. nih.gov

Vilsmeier-Haack Formylation : This reaction introduces a formyl group (–CHO), usually at the C3 position, using reagents like phosphorus oxychloride and dimethylformamide (DMF). researchgate.net

Friedel-Crafts Acylation : Similar to the benzodioxole ring, the benzofuran moiety can undergo acylation, typically directing the incoming acyl group to the C3 position. researchgate.net

The introduction of substituents at specific positions on either ring system can significantly alter the molecule's biological and physicochemical properties. nih.gov

Introduction of Chirality and Enantioselective Synthesis

The synthesis of enantiomerically pure 1,3-Benzodioxole, 5-(2-benzofuranyl)- presents a significant challenge in synthetic organic chemistry. While direct enantioselective methods for this specific compound are not extensively documented in the literature, a variety of strategies developed for the asymmetric synthesis of substituted benzofurans can be applied. These methodologies focus on establishing the stereocenter, typically at the C2 or C3 position of the benzofuran ring, with high levels of stereocontrol. The primary approaches include asymmetric catalysis, the use of chiral auxiliaries, and the application of chiral reagents.

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for generating chiral molecules, offering an efficient route to enantiomerically enriched products from prochiral starting materials. For benzofuran derivatives, both metal-based and organocatalytic systems have proven effective.

Organocatalysis : Chiral organocatalysts, such as squaramides and guanidines, have been successfully employed in asymmetric cycloaddition reactions to construct chiral benzofuran-fused heterocyclic systems. acs.org For instance, a chiral bifunctional squaramide catalyst has been used in the reaction between aurone-derived α,β-unsaturated imines and ynones, leading to skeletally diverse benzofuran derivatives in high yields with excellent diastereo- and enantioselectivities. nih.gov In some cases, enantiomeric excesses (ee) of up to 99% and diastereomeric ratios (dr) greater than 20:1 have been achieved. acs.org These methods demonstrate the potential for creating complex chiral scaffolds that could be adapted for the synthesis of the target molecule.

Metal Catalysis : Transition metal complexes featuring chiral ligands are widely used for the enantioselective synthesis of benzofuran cores. Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones, employing a chiral bisphosphine ligand, has yielded chiral 3-substituted dihydrobenzofurans with high enantioselectivity. nii.ac.jp Similarly, copper(II) complexes with chiral β-amino alcohol ligands have been effective in the asymmetric Henry reaction of benzofuran-2-carbaldehydes, producing (S)-enriched β-nitro alcohols with up to 98% ee, which are precursors to bioactive amino alcohols. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, are also prevalent in benzofuran synthesis, and the incorporation of chiral ligands into these processes offers a viable route to enantiopure products. nih.gov

| Catalyst/Ligand System | Reaction Type | Substrate Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Chiral Squaramide | [4+2] Cyclization | Azadienes and Azlactones | Up to 99% | acs.org |

| Copper(II) / Chiral β-amino alcohol | Asymmetric Henry Reaction | Benzofuran-2-carbaldehydes | Up to 98% | |

| Iridium / Chiral Bisphosphine | Intramolecular Hydroarylation | m-allyloxyphenyl ketones | High | nii.ac.jp |

| Palladium / Chiral Ligand | [4+5] or [4+6] Cycloaddition | Azadienes | High | acs.org |

Chiral Auxiliaries

The use of a chiral auxiliary is a classic and reliable strategy in asymmetric synthesis. wikipedia.orgscielo.org.mx This method involves covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While this increases the number of synthetic steps, it provides a predictable and highly effective way to control stereochemistry. scielo.org.mx For the synthesis of 1,3-Benzodioxole, 5-(2-benzofuranyl)-, a chiral auxiliary could be attached to a precursor of either the benzodioxole or the benzofuran moiety to guide the key bond-forming step that creates the chiral center, followed by its subsequent cleavage.

Chiral Reagents and Chiral Pool Synthesis

Another approach involves the use of stoichiometric chiral reagents. A notable example is the chiral reduction of a ketone to a secondary alcohol, which can then direct further transformations. The Corey-Itsuno reduction, using reagents like Corey's (S)-Me-CBS-oxazaborolidine, is an effective method for the asymmetric reduction of ketones, which has been applied to the synthesis of complex tricyclic benzofuran structures. rsc.org

Furthermore, starting from readily available, enantiomerically pure compounds from the "chiral pool," such as amino acids or terpenes, is a common strategy. scielo.org.mxnih.gov This approach avoids the need for an asymmetric induction step by incorporating a pre-existing stereocenter into the synthetic route.

While the development of a specific, highly efficient enantioselective synthesis for 1,3-Benzodioxole, 5-(2-benzofuranyl)- may require further research, the existing methodologies for asymmetric benzofuran synthesis provide a strong foundation and a variety of promising strategies to obtain this compound in an enantiomerically pure form.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. drugbank.com For 1,3-Benzodioxole (B145889), 5-(2-benzofuranyl)-, with a molecular formula of C₁₅H₁₀O₃, the calculated exact mass is 238.06299 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), providing strong evidence for the proposed molecular formula.

Table 3: HRMS Data for a Related Compound, bis((5-allyl-2-(benzo[d] rsc.orgresearchgate.netdioxol-5-yl)benzofuran-7-yl)oxy)methane

| Parameter | Value | Reference |

| Molecular Formula | C₃₇H₂₈O₈ | researchgate.net |

| Calculated Mass [M+H]⁺ | 601.1873 | researchgate.net |

| Measured Mass [M+H]⁺ | 601.1873 | researchgate.net |

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different structural motifs.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1,3-Benzodioxole, 5-(2-benzofuranyl)- would be expected to show characteristic absorption bands for the C-O-C stretching of the ether linkages in both the dioxole and furan (B31954) rings. Aromatic C-H and C=C stretching vibrations will also be prominent. The absence of certain bands, such as those for hydroxyl (-OH) or carbonyl (C=O) groups, can also provide important structural information. The IR spectrum of the related dimer shows bands for double bonds and C-O stretching, which would also be expected for the target compound. researchgate.net

Table 4: Predicted IR Absorption Bands for 1,3-Benzodioxole, 5-(2-benzofuranyl)-

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| C=C Aromatic Stretch | 1600-1450 |

| C-O-C Asymmetric Stretch (Dioxole) | 1270-1230 |

| C-O-C Symmetric Stretch (Dioxole) | 1050-1020 |

| C-O-C Stretch (Furan) | 1100-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. 1,3-Benzodioxole, 5-(2-benzofuranyl)- possesses an extended conjugated π-system encompassing both aromatic rings. This is expected to result in strong UV absorption bands. The position and intensity of these bands are characteristic of the chromophore and can be influenced by the solvent. A study on benzofuran (B130515) derivatives shows their potential for UV-Vis absorption, which would be applicable to the target compound as well. researchgate.net

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Architecture

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction (SC-XRD) data for the specific compound 1,3-Benzodioxole, 5-(2-benzofuranyl)-. While crystallographic studies are available for structurally related molecules containing either the 1,3-benzodioxole or the benzofuran moiety, the specific crystal structure of their direct conjugate has not been reported.

For instance, studies on compounds such as 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one and (±)-3-[(benzo[d] nih.govnih.govdioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one provide insights into the conformational behavior of the 1,3-benzodioxole ring system. These analyses typically reveal a flattened envelope conformation for the dioxole ring. Similarly, diffraction studies on various benzofuran derivatives detail the planarity of the fused ring system.

However, without a dedicated SC-XRD analysis of 1,3-Benzodioxole, 5-(2-benzofuranyl)-, it is not possible to provide the specific, detailed research findings and data tables requested. Key information that would be derived from such an analysis, and which is currently unavailable, includes:

Crystal System and Space Group: The fundamental symmetry properties of the crystal lattice.

Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Conformation: The exact three-dimensional arrangement of the atoms, including the dihedral angle between the benzodioxole and benzofuran ring systems.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, which would reveal any electronic effects of conjugating the two ring systems.

Intermolecular Interactions: The presence and geometry of non-covalent interactions such as C–H···O hydrogen bonds, π–π stacking, or other van der Waals forces that dictate the crystal packing and influence the material's bulk properties.

The generation of detailed data tables on crystallographic parameters, atomic coordinates, bond lengths, bond angles, and torsion angles is contingent upon the experimental determination of the crystal structure through SC-XRD, which has not been publicly documented for this compound.

Advanced Chromatographic Separation and Purification Methodologies

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone of modern analytical chemistry, offering high resolution and sensitivity for the separation, identification, and quantification of individual components in a mixture. The development of a robust HPLC method is critical for the quality control of 1,3-Benzodioxole (B145889), 5-(2-benzofuranyl)-.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, utilized extensively for the purity assessment of a wide range of organic compounds. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For 1,3-Benzodioxole, 5-(2-benzofuranyl)-, which is a relatively nonpolar molecule, RP-HPLC is an ideal method for determining its purity and identifying any nonpolar impurities.

Method development for the purity assessment of 1,3-Benzodioxole, 5-(2-benzofuranyl)- would typically involve a C18 (octadecylsilyl) bonded silica (B1680970) column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of all components within a reasonable timeframe and with good peak shape. Detection is commonly performed using a UV detector, set at a wavelength where the benzofuran (B130515) and benzodioxole chromophores exhibit strong absorbance.

Table 1: Representative Reversed-Phase HPLC Method for Purity Assessment of 1,3-Benzodioxole, 5-(2-benzofuranyl)-

| Parameter | Condition |

| Stationary Phase | C18 silica gel, 5 µm particle size |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method would be validated for parameters such as linearity, precision, accuracy, and specificity to ensure its suitability for routine quality control.

Normal-phase HPLC (NP-HPLC) utilizes a polar stationary phase and a nonpolar mobile phase. This technique is particularly useful for separating isomers and compounds with polar functional groups that are not well-retained in reversed-phase systems. For 1,3-Benzodioxole, 5-(2-benzofuranyl)-, NP-HPLC could be employed to separate it from polar impurities or to resolve positional isomers that may be difficult to separate by RP-HPLC.

A typical NP-HPLC system for this compound would use a silica or a bonded polar stationary phase (e.g., cyano or amino). The mobile phase would be a mixture of nonpolar solvents like hexane (B92381) or heptane (B126788) with a small amount of a more polar solvent, such as isopropanol (B130326) or ethyl acetate, to modulate retention.

Table 2: Representative Normal-Phase HPLC Method for Component Separation of 1,3-Benzodioxole, 5-(2-benzofuranyl)-

| Parameter | Condition |

| Stationary Phase | Silica gel, 5 µm particle size |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) when using organic solvents, separates molecules based on their size in solution. shimadzu.com.tw While SEC is most commonly used for the analysis of large molecules like polymers and proteins, it can be applied to smaller molecules to separate oligomers or aggregates from the monomeric form of the compound. nih.govlcms.cz For 1,3-Benzodioxole, 5-(2-benzofuranyl)-, SEC could be used to detect and quantify any high-molecular-weight impurities that may have formed during synthesis or storage.

In SEC, the stationary phase consists of porous particles. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. shimadzu.com.tw The mobile phase in SEC does not interact with the analyte but serves only to carry it through the column. Tetrahydrofuran (THF) is a common mobile phase for GPC applications of organic-soluble compounds.

Table 3: Representative Size Exclusion HPLC Method for 1,3-Benzodioxole, 5-(2-benzofuranyl)-

| Parameter | Condition |

| Stationary Phase | Polystyrene-divinylbenzene (PS-DVB) gel with a small pore size |

| Column Dimensions | 7.8 mm x 300 mm |

| Mobile Phase | Tetrahydrofuran (THF) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | Refractive Index (RI) or UV at 254 nm |

| Injection Volume | 20 µL |

Chiral Chromatography for Enantiomeric Resolution and Purity

If 1,3-Benzodioxole, 5-(2-benzofuranyl)- possesses a stereocenter, it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and the determination of enantiomeric purity are crucial. Chiral chromatography is the most effective method for this purpose.

The key to successful chiral separation is the selection of an appropriate chiral stationary phase (CSP). eijppr.com CSPs are derivatized with a chiral selector that interacts stereoselectively with the enantiomers, leading to different retention times. For compounds containing aromatic rings and heteroatoms, such as 1,3-Benzodioxole, 5-(2-benzofuranyl)-, several types of CSPs could be effective.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. chromatographyonline.com These phases can operate in both normal-phase and reversed-phase modes. For the target compound, a CSP like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) would be a good starting point for screening.

Crown ether-based CSPs are particularly effective for the separation of compounds containing primary amino groups, which could be relevant for derivatives of the target molecule. researchgate.net Pirkle-type CSPs, which rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions, could also be suitable. eijppr.com

Optimization of the separation involves adjusting the mobile phase composition (e.g., the type and concentration of alcohol modifier in normal-phase mode) and the column temperature to maximize the resolution between the enantiomers.

Table 4: Representative Chiral HPLC Method for Enantiomeric Resolution of 1,3-Benzodioxole, 5-(2-benzofuranyl)-

| Parameter | Condition |

| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Column Dimensions | 4.6 mm x 250 mm |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 5 µL |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. chromatographyonline.comchromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar organic modifier like methanol or ethanol. The low viscosity and high diffusivity of supercritical fluids allow for high flow rates without a significant loss in resolution. chromatographyonline.com

The same types of chiral stationary phases used in HPLC are also employed in SFC. chromatographyonline.com Polysaccharide-based CSPs are particularly popular in chiral SFC. chromatographyonline.com The optimization of chiral SFC methods involves adjusting the co-solvent percentage, the type of co-solvent, the back pressure, and the column temperature.

Table 5: Representative Chiral SFC Method for Enantiomeric Resolution of 1,3-Benzodioxole, 5-(2-benzofuranyl)-

| Parameter | Condition |

| Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |

| Column Dimensions | 4.6 mm x 150 mm |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm |

| Injection Volume | 2 µL |

The advantages of SFC, including reduced solvent consumption and faster analysis times, make it an attractive alternative to HPLC for the enantiomeric resolution of 1,3-Benzodioxole, 5-(2-benzofuranyl)-. chromatographyonline.com

Gas Chromatography (GC) for Volatile Derivatives Analysis

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For compounds with lower volatility or those containing polar functional groups, such as some derivatives of 1,3-Benzodioxole, 5-(2-benzofuranyl)-, derivatization is a crucial step to enhance their volatility and improve chromatographic resolution.

Derivatization for Enhanced Volatility:

The primary goal of derivatization in GC is to convert non-volatile or semi-volatile compounds into derivatives that are amenable to GC analysis. This is typically achieved by replacing active hydrogen atoms in polar functional groups (e.g., -OH, -NH, -SH) with less polar, more stable groups. For benzofuran derivatives, silylation is a widely employed technique.

Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with polar functional groups to form trimethylsilyl (B98337) (TMS) ethers, which are significantly more volatile and thermally stable. brjac.com.brnih.gov The choice of reagent and reaction conditions, such as temperature and time, are critical for achieving complete derivatization. nih.gov

Instrumentation and Analytical Conditions:

The analysis of these volatile derivatives is typically performed using a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS), which allows for both separation and identification of the compounds.

A typical GC-MS system for the analysis of silylated benzofuran derivatives would consist of a capillary column, a temperature-programmable oven, an injector, and a mass selective detector. The selection of the column and the temperature program are critical for achieving optimal separation.

Table 1: Illustrative GC-MS Parameters for Analysis of Silylated Derivatives

| Parameter | Condition |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |

| Injector Temperature | 250-280 °C |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |

| Oven Temperature Program | Initial temperature: 70-100 °C (hold for 1-2 min) Ramp: 10-15 °C/min to 280-300 °C Final hold: 5-10 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This table presents a general set of parameters. Actual conditions may need to be optimized based on the specific derivatives being analyzed.

The temperature program is designed to ensure the separation of compounds with different boiling points. chromatographyonline.comscribd.comchromatographytoday.com A lower initial temperature allows for the separation of more volatile components, while the temperature ramp facilitates the elution of less volatile compounds in a reasonable time frame. elementlabsolutions.com The final high-temperature hold ensures that all components are eluted from the column, preventing contamination in subsequent analyses. elementlabsolutions.com The mass spectrometer detector provides structural information, aiding in the unequivocal identification of the derivatized compounds based on their mass spectra and fragmentation patterns.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Analysis

Thin-Layer Chromatography (TLC) is an indispensable technique in synthetic organic chemistry for its simplicity, speed, and low cost. It is particularly valuable for monitoring the progress of chemical reactions and for the preliminary analysis of product mixtures, providing a rapid assessment of purity and aiding in the development of purification protocols. mdpi.comnih.govsemanticscholar.org

Reaction Monitoring:

In the synthesis of 1,3-Benzodioxole, 5-(2-benzofuranyl)- and its derivatives, TLC is routinely used to track the conversion of starting materials to products. By spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals, the progress of the reaction can be qualitatively assessed. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. nih.govsemanticscholar.org

Stationary and Mobile Phases:

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase. For benzofuran derivatives, the most common stationary phase is silica gel G coated on a glass or aluminum plate. mdpi.comresearchgate.net

The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a non-polar solvent and a slightly more polar solvent is often employed. Common solvent systems for the separation of benzofuran derivatives include mixtures of petroleum ether and ethyl acetate, or hexane and ethyl acetate. nih.govwvu.eduwesleyan.edu The polarity of the mobile phase can be adjusted by varying the ratio of the solvents to optimize the separation and achieve appropriate Retardation Factor (Rf) values. wvu.eduwesleyan.edu An optimal Rf value is typically between 0.3 and 0.7 for good separation and accurate determination.

Table 2: Common TLC Solvent Systems for Benzofuran Derivatives

| Solvent System (v/v) | Typical Application |

| Petroleum Ether : Ethyl Acetate (e.g., 9:1 to 5:1) | Separation of less polar benzofuran derivatives. Used in monitoring reactions where there is a significant polarity change between reactant and product. nih.govsemanticscholar.org |

| Hexane : Ethyl Acetate (e.g., 8:2 to 6:4) | General purpose separation of benzofuran derivatives with moderate polarity. wvu.eduwesleyan.edu |

| Benzene (B151609) : Chloroform (e.g., 100:6) | Separation of closely related aroyl- and aryl-benzofurans. |

The ratios are indicative and should be optimized for each specific separation.

Visualization Techniques:

Since many organic compounds, including benzofuran derivatives, are colorless, visualization techniques are required to see the separated spots on the TLC plate.

UV Light: If the compounds contain a UV-active chromophore, they can be visualized under a UV lamp (typically at 254 nm). The spots will appear as dark areas on a fluorescent background. mdpi.comumich.eduyoutube.com

Iodine Vapor: Exposing the TLC plate to iodine vapor in a sealed chamber is a common non-destructive method. Iodine reversibly adsorbs onto the organic compounds, making them visible as brown spots. umich.edulibretexts.org

Staining Reagents: Destructive visualization can be achieved by dipping or spraying the plate with a staining reagent followed by heating. A common general-purpose stain is a potassium permanganate (B83412) solution, which reacts with most organic compounds to produce yellow-brown spots on a purple background. york.ac.uk Other stains like anisaldehyde can provide different colored spots for different compounds, aiding in their differentiation. york.ac.uk

By carefully selecting the stationary and mobile phases and using appropriate visualization techniques, TLC serves as a rapid and effective tool for the preliminary analysis and reaction monitoring in the chemistry of 1,3-Benzodioxole, 5-(2-benzofuranyl)-.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in delineating the fundamental electronic characteristics of a molecule, which in turn govern its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed for its balance of accuracy and computational efficiency. researchgate.netgithub.io For 1,3-Benzodioxole (B145889), 5-(2-benzofuranyl)-, DFT calculations are crucial for determining its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the minimum energy conformation by systematically adjusting bond lengths, bond angles, and the dihedral angle between the benzodioxole and benzofuran (B130515) rings. The choice of a suitable functional, such as B3LYP or PBE0, and a basis set like 6-311+G(d,p) is critical for achieving reliable results that correlate well with experimental data where available. researchgate.netphyschemres.org

Beyond structural determination, DFT provides access to key energetic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capacity. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap typically implies higher reactivity and easier electronic excitation.

Illustrative DFT-Calculated Parameters for 1,3-Benzodioxole, 5-(2-benzofuranyl)-

| Parameter | Illustrative Value | Significance |

|---|---|---|

| Total Electronic Energy | -878.5 Hartree | Represents the molecule's ground state stability. |

| EHOMO | -6.2 eV | Indicates the ionization potential and electron-donating character. |

| ELUMO | -1.8 eV | Relates to the electron affinity and electron-accepting character. |

| HOMO-LUMO Gap (ΔE) | 4.4 eV | Correlates with chemical reactivity and the energy of the lowest electronic transition. |

| Dipole Moment | 1.5 Debye | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Transitions

To understand how 1,3-Benzodioxole, 5-(2-benzofuranyl)- interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. rsc.orgchemrxiv.org This approach allows for the calculation of the energies of electronic excited states and the probabilities of transitions from the ground state to these excited states upon absorption of photons. github.io

The primary outputs of TD-DFT calculations are vertical excitation energies, corresponding wavelengths, and oscillator strengths. The oscillator strength is a dimensionless quantity that represents the intensity of an electronic transition. By analyzing the molecular orbitals involved in the dominant transitions (e.g., HOMO → LUMO), one can characterize them as π→π* or n→π* in nature. rsc.orgresearchgate.net This information is invaluable for interpreting experimental UV-Vis absorption spectra and understanding the photophysical properties of the molecule.

Illustrative TD-DFT Results for Electronic Transitions in 1,3-Benzodioxole, 5-(2-benzofuranyl)-

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

|---|---|---|---|---|

| S1 | 3.95 | 314 | 0.85 | HOMO → LUMO (95%) |

| S2 | 4.52 | 274 | 0.12 | HOMO-1 → LUMO (88%) |

| S3 | 4.88 | 254 | 0.35 | HOMO → LUMO+1 (91%) |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior

While quantum mechanics provides a static, time-independent picture, Molecular Dynamics (MD) simulations offer insights into the dynamic nature of molecules. mdpi.com For 1,3-Benzodioxole, 5-(2-benzofuranyl)-, MD simulations can explore its conformational landscape, particularly the rotational freedom around the C-C single bond connecting the two heterocyclic ring systems. By simulating the motion of atoms over time based on a classical force field, MD can reveal the preferred dihedral angles, the energy barriers to rotation, and how the molecule's shape might fluctuate under different conditions, such as in various solvents or at different temperatures. This provides a more realistic model of the molecule's behavior in a non-isolated environment.

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. researchgate.net For 1,3-Benzodioxole, 5-(2-benzofuranyl)-, these studies can predict its reactivity towards various reagents, such as electrophiles or nucleophiles.

Elucidation of Transition States and Intermediates

A key aspect of mechanistic studies is the identification and characterization of transition states and reaction intermediates. By mapping the potential energy surface of a proposed reaction, researchers can locate the high-energy transition state structures that connect reactants to products. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate. Computational methods can provide detailed geometric and energetic information about these fleeting species, which are often difficult to observe experimentally.

Prediction of Regio- and Stereoselectivity

When a reaction can potentially yield multiple products, computational studies can be employed to predict the outcome. For electrophilic substitution reactions on the aromatic rings of 1,3-Benzodioxole, 5-(2-benzofuranyl)-, for example, calculations can determine which positions are most susceptible to attack by comparing the activation energies for substitution at each possible site. The reaction pathway with the lowest activation energy barrier is typically the most favored, and the corresponding product is predicted to be the major isomer. This predictive power is invaluable for designing synthetic strategies that are both efficient and selective.

In Silico Screening and Molecular Docking Studies for Ligand-Target Interactions

Extensive searches of scientific literature and computational chemistry databases did not yield specific in silico screening or molecular docking studies for the compound 1,3-Benzodioxole, 5-(2-benzofuranyl)-.

While research exists on related benzodioxole and benzofuran derivatives, no dedicated computational investigations into the ligand-target interactions of this particular molecule could be identified. Therefore, detailed research findings, data tables on binding affinities, or specific target interactions for 1,3-Benzodioxole, 5-(2-benzofuranyl)- are not available in the current body of scientific literature.

Photophysical and Electrochemical Properties of the 1,3 Benzodioxole, 5 2 Benzofuranyl System

Absorption and Emission Characteristics in Various Solvents

The interaction of a molecule with its solvent environment can significantly influence its electronic absorption and emission properties. A systematic study of 1,3-Benzodioxole (B145889), 5-(2-benzofuranyl)- in a range of solvents with varying polarities would be essential to map its photophysical profile.

Solvatochromism and Environmental Sensitivity

Solvatochromism, the change in the color of a substance in response to the polarity of its solvent, is a key indicator of the change in dipole moment between the ground and excited states of a molecule. It is anticipated that the 1,3-Benzodioxole, 5-(2-benzofuranyl)- system would exhibit some degree of solvatochromism due to the presence of heteroatoms in both the benzodioxole and benzofuran (B130515) moieties, which can lead to charge redistribution upon photoexcitation.

A detailed investigation would involve recording the UV-Vis absorption and fluorescence emission spectra in a series of solvents of differing polarity, from nonpolar alkanes to polar protic and aprotic solvents. The resulting data would be analyzed using solvatochromic models, such as the Lippert-Mataga plot, to quantify the change in dipole moment upon excitation. This information would provide valuable insights into the nature of the excited state and the molecule's sensitivity to its local environment.

Fluorescence Quantum Yield and Radiative Lifetimes

The fluorescence quantum yield (Φf) is a measure of the efficiency of the emission process, representing the ratio of photons emitted to photons absorbed. The radiative lifetime (τr) is the intrinsic lifetime of the excited state in the absence of non-radiative decay pathways. These two parameters are fundamental to characterizing the emissive properties of a fluorophore.

Experimental determination of the fluorescence quantum yield would require a comparative method using a well-characterized standard. The radiative lifetimes could be measured using time-resolved fluorescence spectroscopy. The interplay between these parameters in different solvents would shed light on the competition between radiative and non-radiative decay processes, such as internal conversion and intersystem crossing, and how they are influenced by solvent interactions.

Investigation of Charge Transfer Phenomena and Electronic Transitions

The electronic structure of 1,3-Benzodioxole, 5-(2-benzofuranyl)- suggests the potential for intramolecular charge transfer (ICT) upon excitation. The benzodioxole moiety can act as an electron-donating group, while the benzofuran system, depending on its substitution, can have electron-accepting character. The direct linkage between these two systems could facilitate the transfer of electron density from the benzodioxole to the benzofuran portion of the molecule upon absorption of light.

The nature of the electronic transitions (e.g., π-π* or n-π*) could be probed by a combination of experimental techniques and theoretical calculations. The solvatochromic data would provide initial evidence for or against significant charge transfer character in the lowest excited singlet state. Further insights could be gained from computational modeling using methods such as Time-Dependent Density Functional Theory (TD-DFT) to visualize the molecular orbitals involved in the electronic transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) and to quantify the extent of charge redistribution.

Electrochemical Behavior via Cyclic Voltammetry

Cyclic voltammetry is a powerful technique for investigating the redox properties of a molecule, providing information on its oxidation and reduction potentials and the stability of the resulting charged species.

Oxidation and Reduction Potentials

The oxidation and reduction potentials of 1,3-Benzodioxole, 5-(2-benzofuranyl)- would be determined by performing cyclic voltammetry in a suitable solvent and supporting electrolyte. The oxidation potential would likely be associated with the removal of an electron from the electron-rich benzodioxole ring system, while the reduction potential would correspond to the addition of an electron, possibly to the benzofuran moiety. These potentials are crucial for estimating the HOMO and LUMO energy levels of the molecule, which are fundamental to its electronic and photophysical properties.

Stability of Redox States

The reversibility of the oxidation and reduction peaks in the cyclic voltammogram would provide information on the stability of the generated radical cations and anions. Reversible or quasi-reversible processes would indicate that the charged species are stable on the timescale of the experiment, a desirable property for applications in organic electronics. Irreversible processes would suggest that the charged species undergo subsequent chemical reactions. The stability of these redox states is a critical factor in determining the suitability of the compound for use in electronic devices or as a redox-active probe.

Structure Property Relationships and Scaffold Diversification

Systematic Modification of the 1,3-Benzodioxole (B145889) Moiety and its Impact on Properties

The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl (MDP) group, is a crucial component of numerous natural products and synthetic compounds. frontiersin.orgresearchgate.net Its modification can profoundly influence the steric and electronic properties of the entire molecule.

One fundamental characteristic of the 1,3-benzodioxole ring system is its inherent nonplanarity. The five-membered dioxole ring adopts a puckered or "flap" conformation (C_s symmetry), which is more stable than a planar (C_2v) conformation. acs.org This puckering is a result of stereoelectronic interactions, primarily the anomeric effect, involving hyperconjugation between the oxygen lone pair orbitals and adjacent antibonding orbitals (n_p -> σ*_CO). acs.org The energy barrier to planarity is relatively low, estimated to be around 108 cm⁻¹ (approximately 1.3 kJ/mol), allowing for conformational flexibility. rsc.org

Systematic modifications to this moiety can be approached in two primary ways: substitution on the aromatic ring and alteration of the methylenedioxy bridge.

Aromatic Ring Substitution: The introduction of substituents onto the benzene (B151609) portion of the benzodioxole ring directly modulates the electron density of the π-system. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups would increase the highest occupied molecular orbital (HOMO) energy, enhancing the molecule's electron-donating capacity and typically causing a bathochromic (red) shift in its absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups would lower the lowest unoccupied molecular orbital (LUMO) energy, making the molecule a better electron acceptor and inducing a hypsochromic (blue) shift. nih.gov

Methylenedioxy Bridge Modification: The methylene (B1212753) bridge (-O-CH₂-O-) is another site for modification. Replacing the hydrogen atoms with alkyl groups, such as in the 2,2-dimethylbenzo[d] researchgate.netnih.govdioxole derivative, can introduce steric bulk and alter the puckering of the dioxole ring. researchgate.net Such modifications can influence crystal packing and solubility. Furthermore, the electronic nature of the bridge itself can be tuned; for instance, replacing the methylene group with other linkers can impact the optoelectronic properties of conjugated systems incorporating this moiety. researchgate.net The formation of this bridge is a key synthetic step, which can be achieved through various chemical methods or even biocatalysis. mdpi.com

The following interactive table summarizes the predictable impact of these modifications on the core properties of the scaffold.

| Modification Site | Type of Modification | Predicted Impact on Properties |

|---|---|---|

| Aromatic Ring | Addition of Electron-Donating Group (e.g., -OCH₃) | Increases HOMO energy level; Induces bathochromic shift in spectra. |

| Aromatic Ring | Addition of Electron-Withdrawing Group (e.g., -NO₂) | Decreases LUMO energy level; May induce hypsochromic shift. |

| Methylenedioxy Bridge | Alkylation (e.g., -C(CH₃)₂-) | Increases steric bulk; Affects solubility and crystal packing. |

| Methylenedioxy Bridge | Replacement of CH₂ linker | Modulates ring puckering and electronic communication. |

Chemical Space Exploration through Derivatization of the Benzofuran (B130515) Ring

Benzofuran and its derivatives are prevalent scaffolds in compounds with a wide range of biological activities, including anticancer and antioxidant properties. nih.govscienceopen.com The 2-arylbenzofuran substructure within 1,3-Benzodioxole, 5-(2-benzofuranyl)- is particularly amenable to derivatization, allowing for extensive exploration of its chemical space.

Synthetic strategies often involve the cyclization of substituted phenols or salicylaldehydes. nih.govnih.gov These routes provide convenient access points for introducing a variety of functional groups at multiple positions on the benzofuran core. Derivatization can be targeted at two main regions: the fused benzene ring (positions 4, 5, 6, and 7) and the furan (B31954) ring (position 3).

Substitution on the Benzene Ring: The benzene portion of the benzofuran can be functionalized with groups that modulate lipophilicity, hydrogen bonding potential, and electronic character. For example, hydroxylation or methoxylation can enhance antioxidant activity. researchgate.netrsc.org The strategic placement of substituents allows for the fine-tuning of the molecule's interaction with biological targets. Research on 2-arylbenzofurans has led to the creation of extensive compound libraries, with some projects designing over a thousand derivatives by varying substituents on the core structure to optimize biological activity. nih.gov

Substitution on the Furan Ring: While the 2-position is occupied by the benzodioxole ring, the 3-position of the furan is a common site for modification. Introducing substituents at this position can significantly alter the planarity and electronic conjugation of the biaryl system, thereby impacting its photophysical properties.

Influence of Substituents on Electronic, Spectroscopic, and Reactive Properties

The electronic, spectroscopic, and reactive properties of the 1,3-Benzodioxole, 5-(2-benzofuranyl)- system are dictated by the interplay between the two heterocyclic rings and any appended substituents. The conjugated π-system extending across both moieties gives rise to distinct spectroscopic signatures that are highly sensitive to structural changes.

Substituents can exert their influence through resonance and inductive effects, altering the energy of the frontier molecular orbitals (HOMO and LUMO). This, in turn, affects the molecule's absorption and emission wavelengths, fluorescence quantum yield, and redox potentials. nih.gov

Electronic and Spectroscopic Properties: The introduction of EDGs on either ring generally leads to a destabilization (raising) of the HOMO and a stabilization (lowering) of the LUMO, resulting in a smaller HOMO-LUMO energy gap. This typically manifests as a bathochromic (red) shift in the UV-Vis absorption and fluorescence emission spectra. uea.ac.uk In contrast, EWGs tend to increase the HOMO-LUMO gap. The magnitude of these shifts is dependent on both the nature of the substituent and its position on the scaffold. For molecules with significant charge separation between the ground and excited states, solvatochromism—a change in spectral properties with solvent polarity—can be observed. researchgate.net

Reactive Properties: The reactivity of the scaffold, particularly its antioxidant potential, is also highly dependent on substituents. For phenolic derivatives of 2-arylbenzofurans, the O-H bond dissociation enthalpy (BDE) is a key parameter. Substituents that can stabilize the resulting phenoxyl radical, such as other hydroxyl or methoxy groups, tend to lower the BDE, thereby enhancing antioxidant activity through the hydrogen atom transfer (HAT) mechanism. nih.govresearchgate.netrsc.org

The following interactive table provides a summary of the expected effects of various substituents on the key properties of the 1,3-Benzodioxole, 5-(2-benzofuranyl)- scaffold, based on established principles for 2-arylbenzofurans and other conjugated systems. nih.govnih.gov

| Substituent Type | Position | Effect on HOMO-LUMO Gap | Effect on λmax (Absorption/Emission) | Effect on Antioxidant Reactivity (if applicable) |

|---|---|---|---|---|

| -OH, -OCH₃ (EDG) | Benzofuran or Benzodioxole Ring | Decrease | Bathochromic Shift (Red Shift) | Increase (Lowers BDE) |

| -Cl, -Br (Halogen, EWG) | Benzofuran or Benzodioxole Ring | Slight Increase | Slight Hypsochromic Shift (Blue Shift) | Decrease |

| -NO₂, -CN (Strong EWG) | Benzofuran or Benzodioxole Ring | Increase | Hypsochromic Shift (Blue Shift) | Decrease |

| -CH₃ (Alkyl, Weak EDG) | Benzofuran or Benzodioxole Ring | Slight Decrease | Slight Bathochromic Shift (Red Shift) | Slight Increase |

Conformational Analysis and Inter-Ring Rotational Barriers

The three-dimensional structure of 1,3-Benzodioxole, 5-(2-benzofuranyl)- is primarily defined by the degree of rotation around the single bond connecting the two aromatic systems (the C-C bond between the benzodioxole C5 and the benzofuran C2). This rotation is characterized by the inter-ring dihedral angle.

Computational studies on the closely related 2-phenylbenzofuran (B156813) provide significant insight into the conformational landscape. nih.govresearchgate.net Density Functional Theory (DFT) calculations show that the global energy minimum corresponds to a planar or near-planar conformation, where the dihedral angle between the two aromatic rings is 0° or 180°. This planarity maximizes π-conjugation across the molecule.

Rotation away from this planar conformation is energetically unfavorable due to the loss of conjugation. The energy profile shows a rotational barrier, with the maximum energy occurring at a perpendicular arrangement (dihedral angle of ±90°). The calculated height of this barrier for 2-phenylbenzofuran derivatives is approximately 5.5 kcal/mol (about 23 kJ/mol). nih.gov This barrier is significant enough to hinder free rotation at room temperature but may be overcome at elevated temperatures. The presence of bulky substituents ortho to the inter-ring bond would be expected to increase this rotational barrier and potentially favor a non-planar ground state conformation due to steric hindrance.

The key conformational parameters, modeled on 2-phenylbenzofuran, are summarized in the interactive table below.

| Parameter | Description | Calculated Value (for 2-phenylbenzofuran) | Reference |

|---|---|---|---|

| Global Minimum Dihedral Angle | The most stable angle between the two aromatic rings. | 0° / 180° (Planar) | nih.gov |

| Rotational Barrier (ΔE) | Energy required to rotate from planar to perpendicular conformation. | ~5.5 kcal/mol | nih.gov |

| Transition State Dihedral Angle | The angle corresponding to the highest energy rotational barrier. | ±90° (Perpendicular) | nih.gov |

| Dioxole Ring Conformation | The shape of the five-membered dioxole ring. | Puckered (C_s symmetry) | acs.org |

Academic Research Applications of the 1,3 Benzodioxole, 5 2 Benzofuranyl Scaffold

Design and Synthesis of Novel Chemical Probes

The inherent structural features of the 1,3-Benzodioxole (B145889), 5-(2-benzofuranyl)- scaffold make it an attractive candidate for the design of novel chemical probes. The planar and aromatic nature of the benzofuran (B130515) component, coupled with the electron-donating character of the benzodioxole ring, can give rise to favorable fluorescence properties. nih.gov Modifications to this core structure could lead to the development of probes for specific biological targets or for sensing particular microenvironments within a cell.

For instance, derivatives of benzothiazole, a structurally related heterocycle, have been successfully synthesized and shown to exhibit fluorescence emissions in the range of 380 to 450 nm when excited at 330 nm. niscpr.res.in This suggests that the 1,3-Benzodioxole, 5-(2-benzofuranyl)- scaffold could be similarly functionalized to create fluorescent probes for various imaging applications. The synthesis of such probes would likely involve strategic placement of functional groups to modulate the photophysical properties and to introduce specific binding moieties for targeted biological molecules.

Development of Functional Materials (e.g., Fluorescent Dyes, Organic Semiconductors)

The benzofuran moiety is a known building block in the development of organic semiconductors. alfa-chemistry.comresearchgate.net Benzofuran derivatives are noted for their high solubility, ease of processing, and stability, which are critical properties for applications in organic electronics. alfa-chemistry.com The fusion of a benzofuran ring with other aromatic systems can enhance the material's luminescence and charge transport capabilities. alfa-chemistry.com Therefore, the 1,3-Benzodioxole, 5-(2-benzofuranyl)- scaffold holds promise for the creation of new organic semiconductor materials.

Research on related benzofuran derivatives has demonstrated their utility in Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). alfa-chemistry.com These compounds often possess high glass transition temperatures and suitable Highest Occupied Molecular Orbital (HOMO) energy levels, which are crucial for the performance and longevity of OLED devices. alfa-chemistry.com It is conceivable that derivatives of 1,3-Benzodioxole, 5-(2-benzofuranyl)- could be designed to exhibit ambipolar semiconductor properties, making them valuable in the fabrication of complex organic microelectronic circuits. alfa-chemistry.com

The fluorescent properties of benzofuran-containing compounds also suggest their potential use as fluorescent dyes. By analogy with other benzothiazole derivatives, it is expected that modifications to the 1,3-Benzodioxole, 5-(2-benzofuranyl)- core could yield a range of dyes with tunable emission spectra. niscpr.res.inresearchgate.net

Potential Applications in Functional Materials

| Material Type | Potential Application | Key Properties of Scaffold |

|---|---|---|

| Organic Semiconductors | OLEDs, OFETs | High solubility, thermal stability, suitable HOMO energy levels alfa-chemistry.com |

| Fluorescent Dyes | Bio-imaging, sensors | Potential for tunable fluorescence emission nih.govniscpr.res.in |

Exploration as a Core Structure for Catalytic Systems